molecular formula C7H7BF2O2 B1426774 (4,5-Difluoro-2-methylphenyl)boronic acid CAS No. 1416244-48-8

(4,5-Difluoro-2-methylphenyl)boronic acid

Cat. No. B1426774
CAS RN: 1416244-48-8
M. Wt: 171.94 g/mol
InChI Key: RUSKIGNGLQRANK-UHFFFAOYSA-N
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Description

“(4,5-Difluoro-2-methylphenyl)boronic acid” is a chemical compound with the molecular formula C7H7BF2O2 . It has a molecular weight of 171.94 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “(4,5-Difluoro-2-methylphenyl)boronic acid” is 1S/C7H7BF2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3 . This code provides a unique identifier for the molecular structure of this compound.


Chemical Reactions Analysis

Boronic acids, including “(4,5-Difluoro-2-methylphenyl)boronic acid”, are commonly used in Suzuki-Miyaura coupling reactions . This type of reaction is a popular method for forming carbon-carbon bonds .


Physical And Chemical Properties Analysis

“(4,5-Difluoro-2-methylphenyl)boronic acid” is a solid at room temperature . It has a density of 1.3±0.1 g/cm³ . The boiling point is 283.8±50.0 °C at 760 mmHg . The compound has a molar refractivity of 38.1±0.4 cm³ .

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

The primary target of the compound (4,5-Difluoro-2-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The (4,5-Difluoro-2-methylphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The (4,5-Difluoro-2-methylphenyl)boronic acid affects the SM coupling pathway . This pathway involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

Boronic acids in general are known for their stability, readiness for preparation, and environmental benignity , which can impact their bioavailability.

Result of Action

The molecular and cellular effects of the action of (4,5-Difluoro-2-methylphenyl)boronic acid are primarily seen in the formation of new carbon–carbon bonds . This is a result of the SM coupling reaction, which is facilitated by the compound .

Action Environment

The action, efficacy, and stability of (4,5-Difluoro-2-methylphenyl)boronic acid can be influenced by environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability .

properties

IUPAC Name

(4,5-difluoro-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSKIGNGLQRANK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5-Difluoro-2-methylphenyl)boronic acid

Synthesis routes and methods

Procedure details

n-Butyl lithium (4.6 mL, 11.5 mmol) is added to the mixture of 1-bromo-4,5-difluoro-2-methylbenzene (2.0 g, 9.6 mmol) and trimethyl borate (1.5 g, 14.5 mmol) in anhydrous tetrahydrofuran (30 mL), drop wise, at −78° C. over one hour, under an atmosphere of argon. The reaction mixture is stirred for another hour at the same temperature, quenched and acidified with 1 N HCl. The resulting mixture is extracted with ethyl acetate(3×). The combined organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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